Cas no 2228508-47-0 (1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde)
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde
- EN300-1764827
- 2228508-47-0
-
- Inchi: 1S/C10H10O3/c11-6-10(3-4-10)8-5-7(12)1-2-9(8)13/h1-2,5-6,12-13H,3-4H2
- InChI Key: NDKPZKUADZNBNS-UHFFFAOYSA-N
- SMILES: O=CC1(C2C=C(C=CC=2O)O)CC1
Computed Properties
- Exact Mass: 178.062994177g/mol
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 57.5Ų
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764827-0.05g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1764827-0.1g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1764827-0.25g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1764827-0.5g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1764827-1.0g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1764827-2.5g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1764827-5.0g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1764827-10.0g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1764827-1g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1764827-5g |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde |
2228508-47-0 | 5g |
$3728.0 | 2023-09-20 |
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde
Introduction to 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 2228508-47-0)
1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 2228508-47-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The molecular structure of 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde consists of a cyclopropane ring attached to a 2,5-dihydroxyphenyl group and a carbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an intriguing subject for further investigation.
Recent studies have highlighted the potential of 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antioxidant and anti-inflammatory activities. These properties are attributed to the presence of the hydroxyl groups on the phenyl ring, which can effectively scavenge free radicals and modulate inflammatory pathways.
In addition to its antioxidant and anti-inflammatory effects, 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team of researchers at the University of California, Los Angeles (UCLA) found that this compound can protect neuronal cells from oxidative stress and promote neurogenesis. These findings suggest that 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde could be a valuable candidate for the development of neuroprotective drugs.
The pharmacological profile of 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde has been further elucidated through in vitro and in vivo experiments. In vitro studies have demonstrated that this compound can effectively inhibit the activity of key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo studies using animal models have also shown that 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde can reduce inflammation and improve cognitive function in models of Alzheimer's disease.
The unique structural features of 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde also make it an attractive candidate for drug design and optimization. The cyclopropane ring provides rigidity to the molecule, which can enhance its binding affinity to target proteins. Additionally, the carbonyl group can participate in hydrogen bonding interactions with target receptors, further improving its pharmacological properties.
In terms of synthetic chemistry, 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde can be synthesized through a multi-step process involving the coupling of a cyclopropane derivative with a 2,5-dihydroxybenzaldehyde precursor. Recent advancements in synthetic methods have made it possible to produce this compound with high yield and purity, facilitating its use in large-scale research and development projects.
The potential applications of 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde extend beyond medicinal chemistry. In materials science, this compound has been explored for its ability to form supramolecular assemblies with other molecules. These assemblies can be used to create novel materials with unique physical and chemical properties, such as self-healing polymers and stimuli-responsive gels.
In conclusion, 1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 2228508-47-0) is a versatile compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structural features and biological activities make it an exciting subject for further research and development. As more studies are conducted on this compound, it is likely that new applications and therapeutic uses will be discovered, contributing to advancements in various scientific fields.
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